molecular formula C8H6F2O B3132463 2-Fluoro-1-(4-fluorophenyl)ethanone CAS No. 369-41-5

2-Fluoro-1-(4-fluorophenyl)ethanone

Cat. No.: B3132463
CAS No.: 369-41-5
M. Wt: 156.13 g/mol
InChI Key: MAKISHZRDILIKX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6F2O It is a fluorinated derivative of acetophenone, characterized by the presence of two fluorine atoms, one on the phenyl ring and the other on the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone typically involves the fluorination of 1-(4-fluorophenyl)ethanone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(4-fluorophenyl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroacetophenone: Similar structure but lacks the additional fluorine atom on the ethanone moiety.

    2-Fluoroacetophenone: Similar structure but lacks the fluorine atom on the phenyl ring.

    1-(4-Fluorophenyl)-2-phenylethanone: Contains an additional phenyl group, making it bulkier.

Uniqueness

2-Fluoro-1-(4-fluorophenyl)ethanone is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance its stability, lipophilicity, and binding interactions compared to its non-fluorinated or mono-fluorinated counterparts .

Properties

IUPAC Name

2-fluoro-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKISHZRDILIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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